molecular formula C8H16O2 B13021926 cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol

Cat. No.: B13021926
M. Wt: 144.21 g/mol
InChI Key: SNZVOCZNCMCBKA-RQJHMYQMSA-N
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Description

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol: is an organic compound with the molecular formula C8H16O2 It is a cyclobutanol derivative characterized by the presence of an ethoxy group and two methyl groups on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions One common method involves the reaction of 2,2-dimethyl-3-buten-1-ol with ethyl alcohol in the presence of a strong acid catalyst

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Alkanes

    Substitution: Various substituted cyclobutanol derivatives

Scientific Research Applications

cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • trans-3-Ethoxy-2,2-dimethylcyclobutan-1-ol
  • 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol
  • (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanol

Comparison: cis-3-Ethoxy-2,2-dimethylcyclobutan-1-ol is unique due to its cis configuration, which can influence its chemical reactivity and interactions with other molecules. Compared to its trans isomer, the cis form may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity. The presence of the ethoxy group also distinguishes it from other cyclobutanol derivatives, providing unique opportunities for functionalization and application in various fields.

Properties

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(1R,3S)-3-ethoxy-2,2-dimethylcyclobutan-1-ol

InChI

InChI=1S/C8H16O2/c1-4-10-7-5-6(9)8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7+/m1/s1

InChI Key

SNZVOCZNCMCBKA-RQJHMYQMSA-N

Isomeric SMILES

CCO[C@H]1C[C@H](C1(C)C)O

Canonical SMILES

CCOC1CC(C1(C)C)O

Origin of Product

United States

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